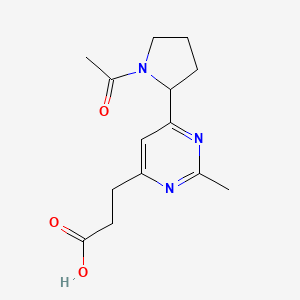
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Overview
Description
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid, also known by its chemical formula C₁₅H₂₁N₃O₃ , is a synthetic compound. It falls within the class of piperidine derivatives and contains an acetyl group, a pyrazine moiety, and a carboxylic acid functional group. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the acetyl group, the pyrazine substituent, and the piperidine ring. While specific synthetic routes may vary, researchers have explored various strategies to access this compound efficiently. Further studies are needed to optimize the synthetic pathway and improve yields.
Molecular Structure Analysis
The molecular structure of 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid consists of the following components:
- Acetyl Group (CH₃CO) : Attached to the piperidine ring, this group contributes to the compound’s overall properties.
- Pyrazine Moiety (C₄H₄N₂) : The pyrazine ring provides aromaticity and influences the compound’s reactivity.
- Piperidine Ring (C₅H₁₁N) : The piperidine scaffold imparts rigidity and may play a role in binding interactions.
Chemical Reactions Analysis
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid may participate in various chemical reactions, such as amidation, esterification, and cyclization. Researchers should explore its reactivity with different reagents and functional groups to uncover its synthetic versatility.
Physical And Chemical Properties Analysis
- Melting Point : Experimental determination of the melting point is crucial to characterize the compound’s solid-state behavior.
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents) to understand its formulation potential.
- Stability : Assess its stability under different conditions (temperature, pH, light) to guide storage and handling protocols.
Scientific Research Applications
Piperidine Derivatives as Adhesion Molecule Inhibitors
Piperidine carboxylic acid derivatives, closely related to the compound , have been studied for their role in inhibiting adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). These derivatives have shown potent inhibitory activities and therapeutic effects in various inflammatory and arthritis models in animals (Kaneko et al., 2004).
Novel Syntheses and Structural Studies
Innovative syntheses of aryl tethered imidazo[4,5-b]pyrazin-2-ones, which involve compounds similar to 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid, have been explored. These studies focus on the chemical transformations leading to new heterocyclic compounds (Pratap et al., 2007).
Synthesis of Heterocyclic Amino Acids
Research on the synthesis of novel heterocyclic amino acids, which include piperidine derivatives, has been conducted. These compounds have potential as building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).
Antimicrobial and Antimycobacterial Activities
Studies on nicotinic acid hydrazide derivatives, closely related to the compound of interest, have shown potential antimicrobial and antimycobacterial activities. This highlights the possible application of these compounds in addressing microbial infections (R.V.Sidhaye et al., 2011).
Hydrogen-Bonding Studies
Research into the hydrogen-bonding patterns in structures similar to 1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid provides insights into the molecular interactions and stability of these compounds. This is crucial for understanding their behavior in various chemical environments (Smith & Wermuth, 2012).
Electrophilic Activation Studies
Research on the electrophilic activation of acetyl-substituted heteroaromatic compounds, which are structurally similar to the compound in focus, sheds light on their reactivity and potential applications in synthetic chemistry (Klumpp et al., 2000).
Safety And Hazards
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid is classified as an irritant . Researchers and handlers should follow safety guidelines, including wearing appropriate protective equipment and working in a well-ventilated area.
Future Directions
- Biological Evaluation : Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Systematically modify the compound to understand the impact of structural variations on its activity.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion profiles.
- Formulation Development : Explore formulations (e.g., salts, prodrugs) for improved bioavailability.
properties
IUPAC Name |
1-acetyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12(19)18-9-3-6-15(11-18,14(20)21)5-2-4-13-10-16-7-8-17-13/h7-8,10H,2-6,9,11H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAZBLOKALVIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)(CCCC2=NC=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)

![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)

![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)





![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)


